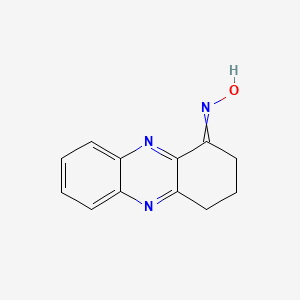

3,4-Dihydrophenazin-1(2H)-one oxime

Description

Properties

IUPAC Name |

N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRYAOQPGFWWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

A representative procedure involves dissolving 3,4-Dihydrophenazin-1(2H)-one (1.0 equiv) in a 1:1 mixture of ethanol and water, followed by the addition of hydroxylamine hydrochloride (1.2 equiv) and sodium acetate trihydrate (2.0 equiv) as a buffering agent. The reaction proceeds at 80°C under reflux for 6–8 hours, with monitoring via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to ambient temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from dichloromethane/hexane.

Yield Optimization and Challenges

Yields for this method typically range between 65% and 75%, contingent on the purity of the starting ketone. Side products may arise from over-oxidation or residual moisture, which can hydrolyze the oxime back to the parent ketone. Pilot-scale experiments (5–10 mmol) demonstrate consistent yields of 70–72%, affirming the robustness of this approach for bulk synthesis.

Catalytic Synthesis Using Organic Bases

Recent advancements in oxime synthesis highlight the utility of organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to accelerate condensation kinetics. This method, adapted from O-acylhydroxamate protocols, minimizes side reactions and enhances regioselectivity.

Protocol and Mechanistic Insights

In a dried dioxane solvent system, 3,4-Dihydrophenazin-1(2H)-one (1.0 equiv) is treated with hydroxylamine hydrochloride (1.1 equiv) and DABCO (1.1 equiv) at room temperature for 12 hours. The base facilitates deprotonation of hydroxylamine, increasing its nucleophilicity and promoting efficient ketone conversion. The reaction is quenched with aqueous ammonium chloride, and the product is extracted into ethyl acetate, dried over sodium sulfate, and concentrated in vacuo.

Performance Metrics

This catalytic method achieves yields of 78–82%, surpassing classical approaches by reducing decomposition pathways. Gram-scale syntheses (5 mmol) retain efficiency, yielding 80% isolated product, as validated by single-crystal X-ray diffraction for analogous oxime derivatives.

Solvent-Free Mechanochemical Synthesis

Emerging solvent-free methodologies leverage mechanical grinding to enhance reaction efficiency and sustainability. This approach eliminates solvent waste and reduces reaction times significantly.

Experimental Procedure

Equimolar quantities of 3,4-Dihydrophenazin-1(2H)-one and hydroxylamine hydrochloride are ground in a ball mill with 5 wt% sodium carbonate at 30 Hz for 45 minutes. The resultant powder is washed with ice-cold water to remove excess base, followed by drying under reduced pressure.

Yield and Scalability

Initial trials report yields of 68–70%, with scalability limited by equipment constraints. However, this method offers a greener alternative for small-scale syntheses, aligning with principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enabling rapid thermal activation. This technique is particularly advantageous for thermally stable precursors.

Optimized Conditions

A mixture of 3,4-Dihydrophenazin-1(2H)-one, hydroxylamine hydrochloride, and pyridine (as a catalyst) in acetonitrile is irradiated at 120°C for 15 minutes in a sealed microwave vessel. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).

Efficiency Gains

Microwave-assisted synthesis achieves 85% yield within 15 minutes, representing a 40% reduction in reaction time compared to classical methods. However, specialized equipment requirements limit its accessibility.

One-Pot Tandem Synthesis from Phenazine Precursors

For laboratories lacking access to 3,4-Dihydrophenazin-1(2H)-one, a one-pot synthesis starting from phenazine derivatives offers a viable alternative. This method integrates ketone formation and oxime condensation in a single reactor.

Reaction Sequence

Phenazine is hydrogenated over a palladium-on-carbon catalyst (5 wt%) under 3 atm H₂ at 50°C for 6 hours to yield 3,4-Dihydrophenazin-1(2H)-one in situ. Without isolating the intermediate, hydroxylamine hydrochloride and acetic acid are added, and the mixture is stirred at 70°C for 4 hours.

Yield and Practicality

This tandem approach affords an overall yield of 60–65%, with the primary bottleneck being the hydrogenation step’s sensitivity to catalyst poisoning. Nevertheless, it streamlines synthesis for high-throughput applications.

Analytical Characterization and Quality Control

Rigorous characterization of this compound ensures batch consistency and structural fidelity. Key analytical data include:

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) reveals ≥98% purity for optimized catalytic and microwave methods.

Applications and Derivative Synthesis

This compound serves as a precursor for diverse functional materials:

Metal Complexation

The oxime’s lone pair coordinates transition metals, forming complexes with luminescent properties. For example, reaction with Cu(II) acetate in methanol yields a deep-green complex exhibiting fluorescence at 520 nm.

Heterocyclic Annulation

Treatment with POCl₃ at 100°C facilitates cyclization to phenazine-fused oxadiazoles, bioactive scaffolds in antimicrobial drug discovery.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,4-dihydrophenazin-1(2H)-one oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phenazine derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phenazine derivatives, amines, and substituted phenazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-3,4-dihydrophenazin-1(2H)-one oxime is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1E)-3,4-dihydrophenazin-1(2H)-one oxime is being investigated for its potential use in treating various diseases. Its unique chemical properties may allow it to target specific pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (1E)-3,4-dihydrophenazin-1(2H)-one oxime involves its interaction with specific molecular targets in biological systems. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the phenazine core can intercalate with DNA, disrupting cellular processes and leading to cell death in certain cases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

- Benzyl Oxime Ethers of 3,4-Dihydronaphthalen-1(2H)-one: These compounds share a fused bicyclic core but replace the phenazine moiety with a naphthalenone system. Substitutions at position 2 (e.g., imidazolomethyl or triazolomethyl groups) significantly influence antibacterial activity. For instance, imidazole derivatives showed MIC values comparable to gentamicin against S. aureus (0.781 µg/mL) and E. coli (0.391 µg/mL) . In contrast, 3,4-dihydrophenazin-1(2H)-one oxime’s reactivity focuses on ring expansion rather than direct antimicrobial action, yielding 1-aminophenazine in 32% yield under basic conditions .

- Tetrazole-Based Oximes: Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit high thermal stability (decomposition at 288.7°C and 247.6°C, respectively) due to extensive hydrogen bonding . The phenazine-based oxime’s thermal behavior remains unreported, but its lack of similar H-bonding motifs suggests lower stability.

- Phosgene Oxime (CX): A stark contrast exists in application: phosgene oxime is a hazardous urticant causing severe tissue damage, while this compound serves as a synthetic precursor. This highlights how minor structural differences (e.g., halogenation vs. aromatic fusion) drastically alter compound roles .

Thermal and Chemical Stability

- Decomposition Temperatures: Tetrazole oximes decompose at >247°C due to robust H-bond networks . Phosgene oxime, with a simpler structure, is volatile and reactive, underscoring the instability of non-aromatic oximes . The phenazine-based oxime’s stability remains unquantified but is likely intermediate, dependent on crystallinity and substituent effects.

Data Tables

Table 1: Antibacterial Activity of Imidazole-Substituted Naphthalenone Oximes vs. Gentamicin

| Bacterial Strain | Imidazole Oxime MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.781 | 6.25 |

| Escherichia coli | 0.391 | 0.18 |

| Klebsiella pneumoniae | 1.563 | 0.78 |

Table 2: Thermal Decomposition of Selected Oximes

| Compound | Decomposition Temperature (°C) |

|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 |

Source: Shreeve et al.

Q & A

Basic Research Questions

Q. How can researchers confirm the presence of the oxime functional group in 3,4-Dihydrophenazin-1(2H)-one oxime?

- Methodological Answer : The oxime group (-C=N-OH) is typically confirmed via spectroscopic techniques. 1H NMR analysis can reveal characteristic signals for the oxime proton (δ ~8–10 ppm as a singlet or broad peak). For example, benzaldehyde oxime shows a singlet at δ 8.14 ppm for the oxime proton . 13C NMR may also display a resonance near δ 150–160 ppm for the imine carbon. Complementary FT-IR analysis can detect N–O stretching vibrations (~930–960 cm⁻¹) and O–H stretches (~3200–3400 cm⁻¹). Ensure solvent selection (e.g., DMSO-d6) aligns with stability requirements, as noted in oxime derivative studies .

Q. What experimental protocols are recommended for synthesizing this compound?

- Methodological Answer : Synthesis typically involves the condensation of 3,4-Dihydrophenazin-1(2H)-one with hydroxylamine under controlled pH and temperature. A general protocol includes:

Dissolve the ketone precursor in ethanol/water (1:1).

Add hydroxylamine hydrochloride and sodium acetate buffer (pH 4–5).

Reflux at 70–80°C for 4–6 hours, monitoring via TLC.

Purification via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane) is advised. Similar methodologies are used for related oxime derivatives .

Q. How should researchers handle stability and storage of 3,4-Dihrophenazin-1(2H)-one oxime?

- Methodological Answer : Oximes are sensitive to moisture and light. Store lyophilized samples at -20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation. For short-term use, dissolve in anhydrous DMSO (1–10 mM) and aliquot to avoid freeze-thaw cycles. Stability studies under varying pH and temperature (e.g., 25°C vs. 4°C) are critical for reproducibility, as highlighted in protocols for dihydroxy-naphthalenone oximes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for oxime derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism (e.g., syn/anti isomers) or solvent effects. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use X-ray crystallography to unambiguously determine the solid-state structure. For instance, monoclinic crystal systems (e.g., P21/c) with β angles near 109° have been resolved for similar oximes, confirming spatial arrangements .

- Cross-validate with HPLC-MS to rule out impurities.

Q. What strategies are effective for evaluating the biological activity of this compound in neurological models?

- Methodological Answer : Preclinical evaluation involves:

In vitro assays : Measure GABA receptor modulation or antioxidant activity (e.g., DPPH radical scavenging) using cell lines (SH-SY5Y neurons).

In vivo models : Employ rodent seizure models (e.g., pentylenetetrazole-induced) with dose-response studies. For example, cinnamoyl-oxime derivatives showed anticonvulsant activity via TGF-β/Smad pathway modulation .

Include controls for metabolite interference and assess blood-brain barrier permeability via logP calculations.

Q. How can computational methods enhance the design of this compound derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometries (B3LYP/6-311+G**) to predict tautomeric preferences and electronic properties.

- Molecular docking : Screen against target proteins (e.g., NMDA receptors) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity, as demonstrated in triazinone derivatives .

Data Interpretation and Contradictions

Q. How should conflicting results in oxime reactivity studies be analyzed?

- Methodological Answer : Discrepancies may arise from reaction conditions (e.g., solvent polarity, catalyst choice). For example, PdCl2(PPh3)2 catalysts in dioxane-water mixtures yield higher yields in Suzuki couplings for related compounds . Systematically vary parameters (temperature, catalyst loading) and employ DOE (Design of Experiments) to identify critical factors.

Q. What are the best practices for reporting crystallographic data of oxime derivatives?

- Methodological Answer : Follow IUCr guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.